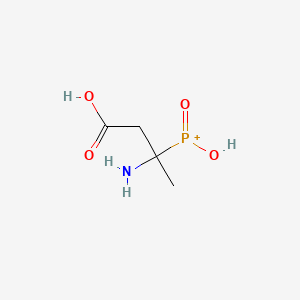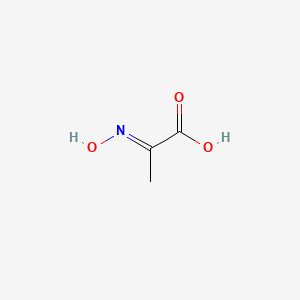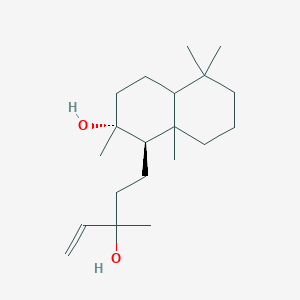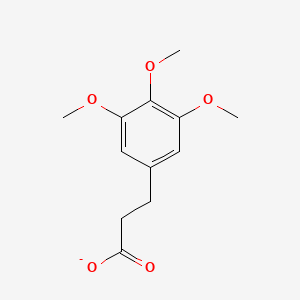
3,4,5-Trimethoxydihydrocinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxydihydrocinnamate is a monocarboxylic acid anion that is the conjugate base of 3,4,5-trimethoxydihydrocinnamic acid, formed by proton loss from the carboxy group. It derives from a propionate. It is a conjugate base of a 3,4,5-trimethoxydihydrocinnamic acid.
科学的研究の応用
Cholinesterase Inhibitory Activity
3,4,5-Trimethoxycinnamates demonstrate notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes significant in neurological function. One study synthesized a series of these compounds, observing their varying degrees of inhibition on AChE and BChE, with specific compounds showing high selectivity indexes and minimal cytotoxicity (Kos et al., 2021).
Anticancer Activity
The hybridization of 3,4,5-trimethoxycinnamic acid with β-ionone, yielding compounds with significant cytotoxicity against cancer cells, exemplifies the anticancer potential of these compounds. This cytotoxicity is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells, possibly through reactive oxygen species generation and mitochondrial disruption (Li et al., 2021).
Metabolic Studies
Research into the metabolism of 3,4,5-trimethoxycinnamic acid in rats revealed multiple metabolic pathways, including hydrogenation, O-demethylation, and conjugation. These studies are crucial for understanding how such compounds are processed in biological systems (Meyer & Scheline, 1972).
Anti-Stress and Antidepressant Effects
Investigations into the effects of 3,4,5-trimethoxycinnamic acid on stress and depression in animal models have shown promising results. For example, TMCA treatment in mice subjected to restraint stress alleviated anxiety and depression-like behaviors, suggesting potential therapeutic applications for mental health disorders (Leem & Oh, 2015).
Inflammatory and Antioxidant Properties
Methyl 3,4,5-trimethoxycinnamate (MTC) has demonstrated anti-inflammatory and antioxidant activities in macrophages and macrophage-adipocyte co-cultures. It inhibits the production of pro-inflammatory cytokines and enhances glucose uptake, indicating its potential for managing inflammation-related disorders (Olajide et al., 2020).
GABAergic System Interaction
3,4,5-Trimethoxycinnamic acid (TMCA) has been shown to influence the γ-aminobutyric acid (GABA)ergic system in mice, enhancing sleep quality and duration. This interaction suggests potential applications in managing sleep disorders and related neurological conditions (Lee et al., 2013).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of 3,4,5-trimethoxycinnamamides have been explored, highlighting their potential as therapeutic agents. These studies contribute to understanding the structure-activity relationships and potential medical applications of these compounds (Jung et al., 2013).
Antiarrhythmic Potential
Studies on methyl 3,4,5-trimethoxycinnamate, a component of Polygalae Radix, have shown its potential antiarrhythmic effects in rabbit myocytes. It appears to act by inhibiting calcium channels, suggesting a novel approach to managing cardiac arrhythmias (Zhao et al., 2013).
Sedative Effects
3,4,5-trimethoxycinnamic acid (TMCA) has been identified as a sedative component in traditional Kampo medicine. Its administration in animal models has shown to prolong sleep and suppress stress responses, indicating its potential use in managing insomnia and anxiety (Kawashima et al., 2004).
Anti-inflammatory and Immunomodulatory Properties
Compounds like ethyl 3',4',5'-trimethoxycinnamate have shown significant anti-inflammatory and immunomodulatory properties. These findings suggest potential therapeutic applications in treating inflammatory diseases and modulating immune responses (Kumar et al., 2005).
Biochemical Characterization
Biochemical characterization of enzymes involved in the formation of 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxycinnamate in plants like Rauwolfia serpentina has provided insights into their biosynthesis and potential applications in pharmacology (Wiens & De Luca, 2016).
Antimicrobial Activity
The synthesis and study of hydrazides and ylidenhydrazides of 3,4,5-trimethoxycinnamate derivatives have revealed their potential antimicrobial activity, underscoring the importance of structural modifications in enhancing biological efficacy (Samelyuk & Kaplaushenko, 2013).
特性
製品名 |
3,4,5-Trimethoxydihydrocinnamate |
|---|---|
分子式 |
C12H15O5- |
分子量 |
239.24 g/mol |
IUPAC名 |
3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)/p-1 |
InChIキー |
ZCYXGVJUZBKJAI-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



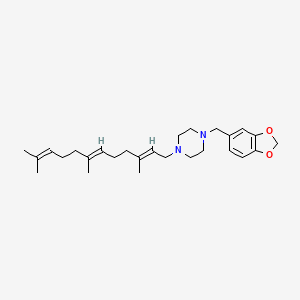
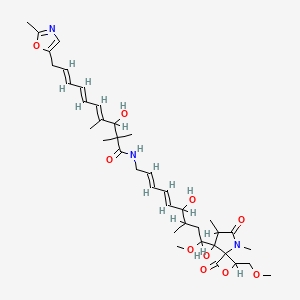
![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
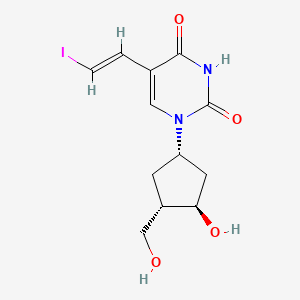
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)
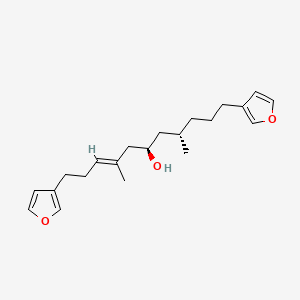
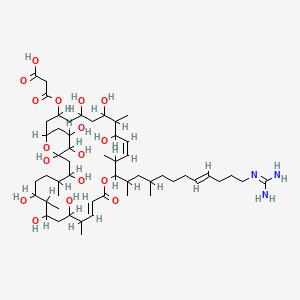
![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)
